5-(1,1'-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane is an organic compound belonging to the class of biphenyls and derivatives. These compounds are characterized by the presence of two benzene rings linked together by a carbon-carbon bond. The compound is notable for its unique bicyclic structure, which includes both oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
The synthesis of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane can be achieved through several synthetic routes. One common method involves the Pd-catalyzed reaction of 4-bromobenzonitrile with a suitable precursor, followed by reduction and cyclization steps . Industrial production methods often utilize solid-phase synthesis and microwave-assisted reactions to enhance yield and efficiency .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety, using reagents like sodium hydride or lithium diisopropylamide.
Cycloaddition: It can participate in cycloaddition reactions with alkenes and alkynes to form various heterocyclic compounds.
Scientific Research Applications
5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit macrophage metalloelastase, an enzyme involved in tissue remodeling and inflammation . The compound’s bicyclic structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar compounds to 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane include other biphenyl derivatives and bicyclic compounds. Some examples are:
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with a carboxylic acid group.
1,3-Dioxolane derivatives: Compounds with a similar bicyclic structure but different functional groups.
Morpholine carboxylic acids: Compounds that share the morpholine ring but differ in their substituents.
The uniqueness of 5-(1,1’-Biphenyl)-4-yl-6,8-dioxa-3-azabicyclo(3.2.1)octane lies in its combination of a biphenyl moiety with a bicyclic structure containing both oxygen and nitrogen atoms, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84509-32-0 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C17H17NO2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-12-18-10-16(20-17)11-19-17/h1-9,16,18H,10-12H2 |
InChI Key |
DGOZPLJIASSIKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(O2)(CN1)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.